Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715570
InChI: InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC17715570

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name ethyl 3-amino-4-methylcyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3
Standard InChI Key CENWWPCJOYRDPT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(C(C1)N)C

Introduction

PropertyValueSource
CAS Number99176-16-6
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
Purity≥95%
Storage Conditions2–8°C, sealed in dry conditions

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves multi-step processes:

  • Cyclohexane Functionalization: Starting with a substituted cyclohexane precursor, such as 4-methylcyclohexanone, the ester group is introduced via Fischer esterification or alkylation .

  • Amination: The amino group is introduced through reductive amination or substitution reactions. For example, nitro groups may be reduced to amines using catalysts like palladium on carbon .

  • Chiral Resolution: Enantiomers are separated using chiral stationary phases (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) in supercritical fluid chromatography (SFC) .

Chemical Modifications

The compound’s amino and ester groups enable diverse derivatization:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Reduction: Conversion of the ester to a primary alcohol using LiAlH₄.

  • Hydrolysis: Acid- or base-mediated hydrolysis yields the corresponding carboxylic acid .

PropertyValueSource
Solubility in Ethanol~50 mg/mL
Stability in AirMoisture-sensitive
Recommended SolventDimethyl sulfoxide (DMSO)

Biological Activity and Applications

Industrial Applications

The compound serves as a key intermediate in organic synthesis:

  • Peptide Mimetics: The cyclohexane scaffold mimics peptide backbones, enhancing metabolic stability .

  • Chiral Building Blocks: Enantiomerically pure forms are critical for asymmetric synthesis .

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, respirator
First Aid MeasuresRinse skin/eyes with water
StorageCool, dry, inert atmosphere

Comparative Analysis with Analogues

Table 4: Structural Analogues and Differences

Compound NameMolecular FormulaKey DifferencesSource
Ethyl 4-amino-4-methylcyclohexane-1-carboxylateC₁₀H₁₉NO₂Amino group at 4-position
Ethyl 3-amino-1-methylpyrazole-4-carboxylateC₇H₁₁N₃O₂Pyrazole ring instead of cyclohexane
3-Amino-4-methylcyclohexane-1-carboxylic acidC₈H₁₅NO₂Carboxylic acid instead of ester

Research Findings and Future Directions

Recent Studies

  • Chiral Separation Efficiency: Patent CA3137986A1 reports a productivity of >0.5 KKD for enantiomer separation using amylose-based stationary phases, enhancing large-scale synthesis .

  • Biological Screening: Analogues demonstrated IC₅₀ values <1 μM in neuraminidase inhibition assays, suggesting potential for anti-influenza drug development .

Challenges and Opportunities

  • Stereochemical Complexity: Scalable enantioselective synthesis remains a hurdle.

  • Therapeutic Exploration: In vivo studies are needed to validate pharmacokinetic and safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator